![molecular formula C14H19NO B7458360 N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide, also known as THNQ, is a chemical compound that has gained attention for its potential applications in scientific research. THNQ is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been studied for its unique properties and potential uses in various fields of research.
作用機序
The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This means that N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide enhances the activity of the GABA-A receptor, which is an important neurotransmitter receptor involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal studies. In rodents, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to reduce anxiety-like behaviors and improve cognitive function. In addition, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the function of this receptor in various experimental systems. However, one limitation of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide. One area of interest is the development of new drugs based on the N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide scaffold for the treatment of neurological and psychiatric disorders. Another area of interest is the further characterization of the biochemical and physiological effects of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide, including its potential effects on other neurotransmitter systems. Finally, there is potential for the development of new experimental tools based on N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide for the study of GABA-A receptor function in various experimental systems.
合成法
The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide involves a multi-step process that begins with the reaction of 2-naphthol with ethyl bromoacetate to form 2-ethyl-2-(naphthalen-2-yl)propanoate. This intermediate product is then reacted with lithium aluminum hydride to produce 2-(naphthalen-2-yl)propan-1-ol, which is then converted to N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide through a series of chemical reactions.
科学的研究の応用
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been shown to have potential as a tool for studying the function of certain neurotransmitter receptors, such as the GABA-A receptor. In pharmacology, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been studied for its potential as a drug lead for the treatment of various conditions, including anxiety and depression. In medicinal chemistry, N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide has been studied for its potential as a scaffold for the development of new drugs.
特性
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(15-11(2)16)13-8-7-12-5-3-4-6-14(12)9-13/h7-10H,3-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVMWAWMPKJBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)
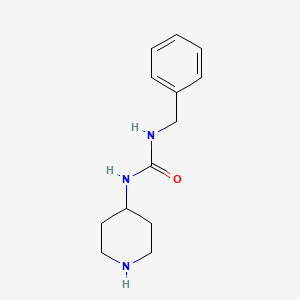
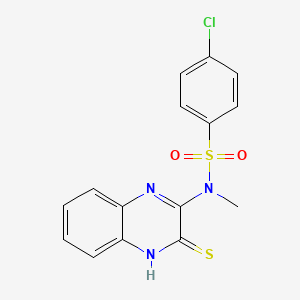

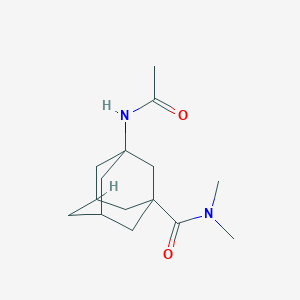
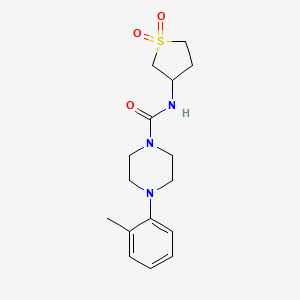
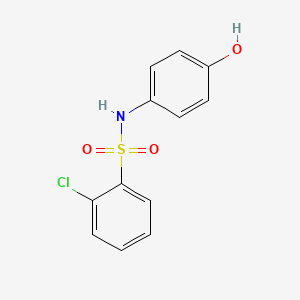
![N-(4-chlorophenyl)-2-[(4Z)-1-(2-ethylphenyl)-4-[(4-fluorophenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide](/img/structure/B7458322.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)

![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458348.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)